Methyl5-amino-1H-indole-4-carboxylate
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Overview
Description
Methyl5-amino-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl5-amino-1H-indole-4-carboxylate typically involves the Fischer indole synthesis, a classical method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
Methyl5-amino-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl5-amino-1H-indole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl5-amino-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl5-amino-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 5-amino-1H-indole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,11H2,1H3 |
InChI Key |
OJKQHMSZAGJACS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=CN2)N |
Origin of Product |
United States |
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